molecular formula C14H17N3O2 B5547562 5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide

5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide

Cat. No.: B5547562
M. Wt: 259.30 g/mol
InChI Key: LLWOPJAMJRIKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-aminopyridin-3-yl)-N-(tert-butyl)-2-furamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.132076794 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Optimization of Renin Inhibitors

One study focuses on the discovery of benzimidazole derivatives as orally active renin inhibitors, highlighting the structural modification to improve pharmacokinetic profiles while maintaining renin inhibitory activity. This optimization process emphasizes the importance of specific substitutions to enhance drug efficacy and bioavailability, relevant to the development of compounds with similar structural elements (Hidekazu Tokuhara et al., 2018).

Synthesis and Computational Studies of Cyano-derivatives

Another research elaborates on the water-mediated synthesis of cyano-derivatives, incorporating computational chemistry methods to support experimental findings. This study provides insights into the molecular docking analyses of compounds for potential anticancer activity, emphasizing the utility of structural modifications for enhancing biological interactions (R. Jayarajan et al., 2019).

Antineoplastic Imidazoacridinones Synthesis

Further investigation into the synthesis of new 5-amino-substituted derivatives of imidazoacridinones reveals potent in vivo activity against murine leukemia. This highlights the potential therapeutic applications of amino-substituted compounds in cancer treatment, illustrating the critical role of structural diversity in medicinal chemistry (W. Cholody et al., 1996).

Asymmetric Synthesis of Amines

Research on the asymmetric synthesis of amines using tert-butanesulfinamide demonstrates a versatile methodology for producing chiral amines, crucial in pharmaceutical development. This process involves condensation, nucleophile addition, and tert-butanesulfinyl group cleavage, showcasing the importance of asymmetric synthesis techniques in creating biologically active molecules (Hai‐Chao Xu et al., 2013).

Properties

IUPAC Name

5-(5-aminopyridin-3-yl)-N-tert-butylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)17-13(18)12-5-4-11(19-12)9-6-10(15)8-16-7-9/h4-8H,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWOPJAMJRIKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)C2=CC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.